
N-(thiophen-2-ylmethyl)furan-2-carboxamide
Overview
Description
N-(thiophen-2-ylmethyl)furan-2-carboxamide is a heterocyclic organic compound that belongs to the family of furan and thiophene carboxamide derivatives. These compounds are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and diuretic properties .
Mechanism of Action
Target of Action
N-(thiophen-2-ylmethyl)furan-2-carboxamide, also known as N-(2-thienylmethyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . The compound has shown activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities . For instance, it showed approximately 9.8-fold more activity against urease enzyme than the standard thiourea, and approximately 4.2-fold more activity against BChE enzyme than the standard galantamine . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of AChE and BChE can impact cholinergic signaling . The compound’s interaction with these enzymes can lead to changes in peripheral, central, or both central and peripheral cholinergic crises .
Result of Action
The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the associated biochemical pathways . This can have various molecular and cellular effects, depending on the specific pathway and the context in which the compound is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied
Preparation Methods
The synthesis of N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
N-(thiophen-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-(thiophen-2-ylmethyl)furan-2-carboxamide features a unique structure combining a thiophene ring and a furan moiety, which enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol. The presence of both furan and thiophene rings contributes to its electronic properties, making it suitable for various applications.
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 40 |
Bacillus cereus | 30 |
These results indicate its potential as an alternative therapeutic agent against resistant bacterial infections .
Anticancer Activity:
The compound has shown promising anticancer effects in vitro against several cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.5 | Induces apoptosis via caspase activation |
MCF-7 | 12.3 | Inhibits cell proliferation |
A549 | 18.7 | Disrupts cell cycle |
The anticancer mechanisms include induction of apoptosis and inhibition of cell proliferation, highlighting its potential in cancer therapy .
Agricultural Applications
Fungicidal Activity:
this compound derivatives have been explored for their fungicidal properties. A study indicated that specific derivatives exhibited control efficacies superior to commercial fungicides such as flumorph and mancozeb, showcasing their potential as effective agricultural agents .
Industrial Applications
Organic Semiconductors:
The compound is being investigated for its role in the development of organic semiconductors due to its unique electronic properties derived from the furan and thiophene rings. These materials are crucial for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria, demonstrating broad-spectrum antimicrobial activity that outperformed traditional antibiotics like ampicillin.
Case Study 2: Anticancer Research
In vitro studies on HepG2 liver cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls, indicating its potential as a lead compound in cancer drug development.
Comparison with Similar Compounds
N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its combination of furan and thiophene moieties, which contribute to its diverse biological activities. Similar compounds include other furan and thiophene carboxamide derivatives, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various thiophene-based analogs. These compounds also exhibit a range of biological activities, but the specific combination of furan and thiophene in this compound provides it with unique properties .
Biological Activity
N-(thiophen-2-ylmethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a thiophene ring and a furan-2-carboxamide moiety, which contribute to its unique electronic properties and biological interactions. The presence of these heterocycles enhances its potential as an enzyme inhibitor and therapeutic agent.
The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in various biochemical pathways:
- Urease : Inhibition of urease affects the urea cycle, crucial for nitrogen excretion, potentially leading to altered pH regulation in the gastrointestinal tract.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are vital for cholinergic neurotransmission. Inhibition can increase acetylcholine levels in the synaptic cleft, impacting nerve impulse transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 6.19 ± 0.50 |
MCF-7 | 5.10 ± 0.40 |
HCT116 | Comparable to doxorubicin |
These findings suggest that the compound may serve as a promising candidate for cancer therapy, particularly against liver and breast cancer .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Preliminary investigations reveal its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
P. aeruginosa | 20 |
These results highlight the potential of this compound as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings can significantly influence its potency and selectivity as an enzyme inhibitor or antimicrobial agent. For instance, modifications that enhance lipophilicity have been shown to improve antibacterial efficacy .
Case Studies
Recent studies have explored the biological applications of this compound:
- Neuroprotective Effects : A study highlighted its potential in protecting neuronal cells from oxidative stress, suggesting implications for treating neurodegenerative disorders.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, particularly involving the NLRP3 inflammasome, which is linked to various chronic diseases.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(9-4-1-5-13-9)11-7-8-3-2-6-14-8/h1-6H,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXSLXIREYNLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296566 | |
Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-41-6 | |
Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20037-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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